Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate

Catalog No.
S15991132
CAS No.
6337-79-7
M.F
C27H36O4
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methy...

CAS Number

6337-79-7

Product Name

Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate

IUPAC Name

methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C27H36O4/c1-30-26(28)11-7-3-5-9-22-13-17-24(18-14-22)21-25-19-15-23(16-20-25)10-6-4-8-12-27(29)31-2/h13-20H,3-12,21H2,1-2H3

InChI Key

OQCOGXDERXSULP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC1=CC=C(C=C1)CC2=CC=C(C=C2)CCCCCC(=O)OC

Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate is a complex organic compound with the molecular formula C27H36O4C_{27}H_{36}O_{4} and a molecular weight of approximately 424.6 g/mol. This compound features a unique structure characterized by multiple aromatic rings and a hexanoate moiety, which contributes to its potential biological activity and applications in various fields, including pharmaceuticals and material sciences. The compound is often classified under esters due to the presence of the methyl ester functional group.

, including:

  • Esterification: The reaction of this compound with alcohols can yield different esters, which may exhibit varying properties.
  • Hydrolysis: In the presence of water and acids or bases, the ester bond can be hydrolyzed to release the corresponding acid and alcohol.
  • Reduction: The ketone functional groups could potentially undergo reduction to form alcohols, altering the compound's biological activity.

Preliminary studies suggest that Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate may exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar functional groups often demonstrate anti-inflammatory properties, which could be relevant for therapeutic applications.
  • Antioxidant Activity: The presence of methoxy groups may contribute to antioxidant effects, protecting cells from oxidative stress.

The synthesis of Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate typically involves several steps:

  • Formation of Key Intermediates: Starting materials such as 6-methoxy-6-oxohexanoic acid are reacted with appropriate phenolic compounds through acylation or alkylation processes.
  • Esterification: The final methyl ester is formed by reacting the acid intermediate with methanol in the presence of an acid catalyst.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Its unique structure may be utilized in creating advanced materials with specific properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies are crucial for understanding how Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate interacts with biological systems. These studies may include:

  • Binding Affinity Studies: To determine how effectively this compound binds to specific biological targets.
  • Metabolic Profiling: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profiles.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoateC15H28N2O5C_{15}H_{28}N_{2}O_{5}Contains carbamoyl group; potential for different biological activities
5-Pyrimidinecarboxylic acid derivativeC54H66N4O10C_{54}H_{66}N_{4}O_{10}More complex structure; potential for diverse pharmacological effects
6-(4-Methoxycarbonylmethylphenyl)-6-oxohexanoic acid methyl esterC16H20O5C_{16}H_{20}O_{5}Simpler structure; primarily used in organic synthesis

These compounds highlight the uniqueness of Methyl 6-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]hexanoate due to its specific arrangement of functional groups and potential applications in various scientific fields.

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Exact Mass

424.26135963 g/mol

Monoisotopic Mass

424.26135963 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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